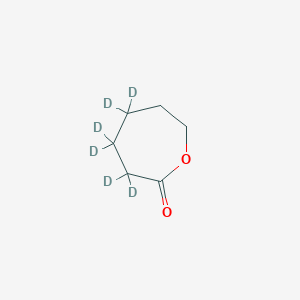
epsilon-Caprolactone-3,3,4,4,5,5-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epsilon-Caprolactone-3,3,4,4,5,5-d6 (ECL-d6) is a synthetic compound that has a wide range of applications in scientific research. It is a cyclic ester of epsilon-caprolactone, an aliphatic cyclic diol, and is used in many different fields, including biochemistry, biophysics, and nanotechnology. ECL-d6 has been used in a variety of studies, ranging from cell culture to drug delivery and gene therapy.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of epsilon-Caprolactone-3,3,4,4,5,5-d6 can be achieved through the ring-opening polymerization of deuterated epsilon-caprolactone using a suitable catalyst.
Starting Materials
Deuterated epsilon-caprolactone
Reaction
Deuterated epsilon-caprolactone is dissolved in a suitable solvent such as toluene or tetrahydrofuran., A suitable catalyst such as stannous octoate or tin(II) 2-ethylhexanoate is added to the solution., The reaction mixture is heated to a suitable temperature such as 130-150°C under an inert atmosphere., The reaction is allowed to proceed for a suitable time such as 24-48 hours., The resulting polymer is purified by precipitation or extraction to obtain epsilon-Caprolactone-3,3,4,4,5,5-d6.
Mécanisme D'action
The mechanism of action of epsilon-Caprolactone-3,3,4,4,5,5-d6 is not fully understood, but it is believed to involve the formation of a cyclic ester. This ester is formed when the initiator molecule and the monomer react, forming a polymer chain. The chain is then terminated by the monomer, forming the desired product. The cyclic ester then undergoes a reaction with other molecules, such as proteins, enzymes, and other compounds, resulting in the desired effect.
Effets Biochimiques Et Physiologiques
Epsilon-Caprolactone-3,3,4,4,5,5-d6 has a wide range of biochemical and physiological effects. In biochemistry, it is used in the study of protein folding, protein-protein interactions, and enzyme catalysis. In biophysics, it is used in the study of cell membranes and the effects of drugs on cells. Additionally, epsilon-Caprolactone-3,3,4,4,5,5-d6 is used in drug delivery and gene therapy studies, where it has been found to be an effective carrier for a variety of molecules.
Avantages Et Limitations Des Expériences En Laboratoire
Epsilon-Caprolactone-3,3,4,4,5,5-d6 has a number of advantages and limitations for lab experiments. One of the main advantages of epsilon-Caprolactone-3,3,4,4,5,5-d6 is its ability to form cyclic esters, which makes it an ideal compound for use in a variety of studies. Additionally, epsilon-Caprolactone-3,3,4,4,5,5-d6 is relatively stable, which makes it suitable for long-term studies. However, epsilon-Caprolactone-3,3,4,4,5,5-d6 is not soluble in water, which can limit its use in some experiments. Additionally, it is not very reactive, which can limit its use in certain types of studies.
Orientations Futures
There are a number of potential future directions for epsilon-Caprolactone-3,3,4,4,5,5-d6. One potential direction is the use of epsilon-Caprolactone-3,3,4,4,5,5-d6 in drug delivery and gene therapy studies. Additionally, it could be used in the development of nanomaterials, such as nanotubes, nanowires, and nanostructures. Additionally, it could be used in the study of protein folding, protein-protein interactions, and enzyme catalysis. Finally, it could be used in the study of cell membranes and the effects of drugs on cells.
Applications De Recherche Scientifique
Epsilon-Caprolactone-3,3,4,4,5,5-d6 has a wide range of applications in scientific research. It is used in biochemistry, biophysics, and nanotechnology for a variety of studies. In biochemistry, epsilon-Caprolactone-3,3,4,4,5,5-d6 is used in the study of protein folding, protein-protein interactions, and enzyme catalysis. In biophysics, it is used in the study of cell membranes and the effects of drugs on cells. In nanotechnology, epsilon-Caprolactone-3,3,4,4,5,5-d6 is used in the development of nanomaterials, such as nanotubes, nanowires, and nanostructures. Additionally, epsilon-Caprolactone-3,3,4,4,5,5-d6 is used in drug delivery and gene therapy studies.
Propriétés
IUPAC Name |
3,3,4,4,5,5-hexadeuteriooxepan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2/i1D2,2D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPBSGBWRJIAAV-JGTMQTSBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCOC(=O)C(C1([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
epsilon-Caprolactone-3,3,4,4,5,5-d6 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


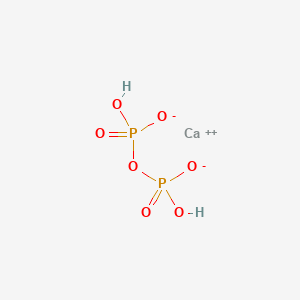

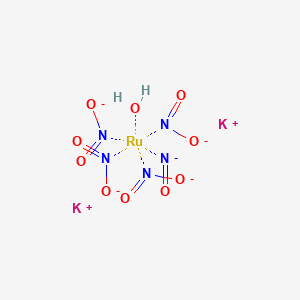
![4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1143974.png)
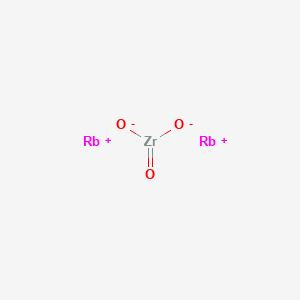
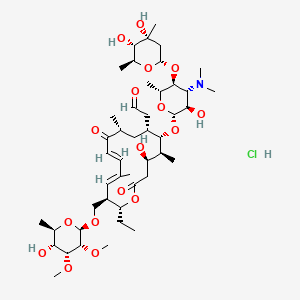
![7-chloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1143985.png)
![4-Methyl-2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1143986.png)